

Synthesis and Purification of Fmoc-D-Cys(Trt)-OH: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-D-Cys(Trt)-OH*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N- α -(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine (**Fmoc-D-Cys(Trt)-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This document details the experimental protocols, presents key quantitative data, and illustrates the process workflows for researchers and professionals in the field of drug development and peptide chemistry.

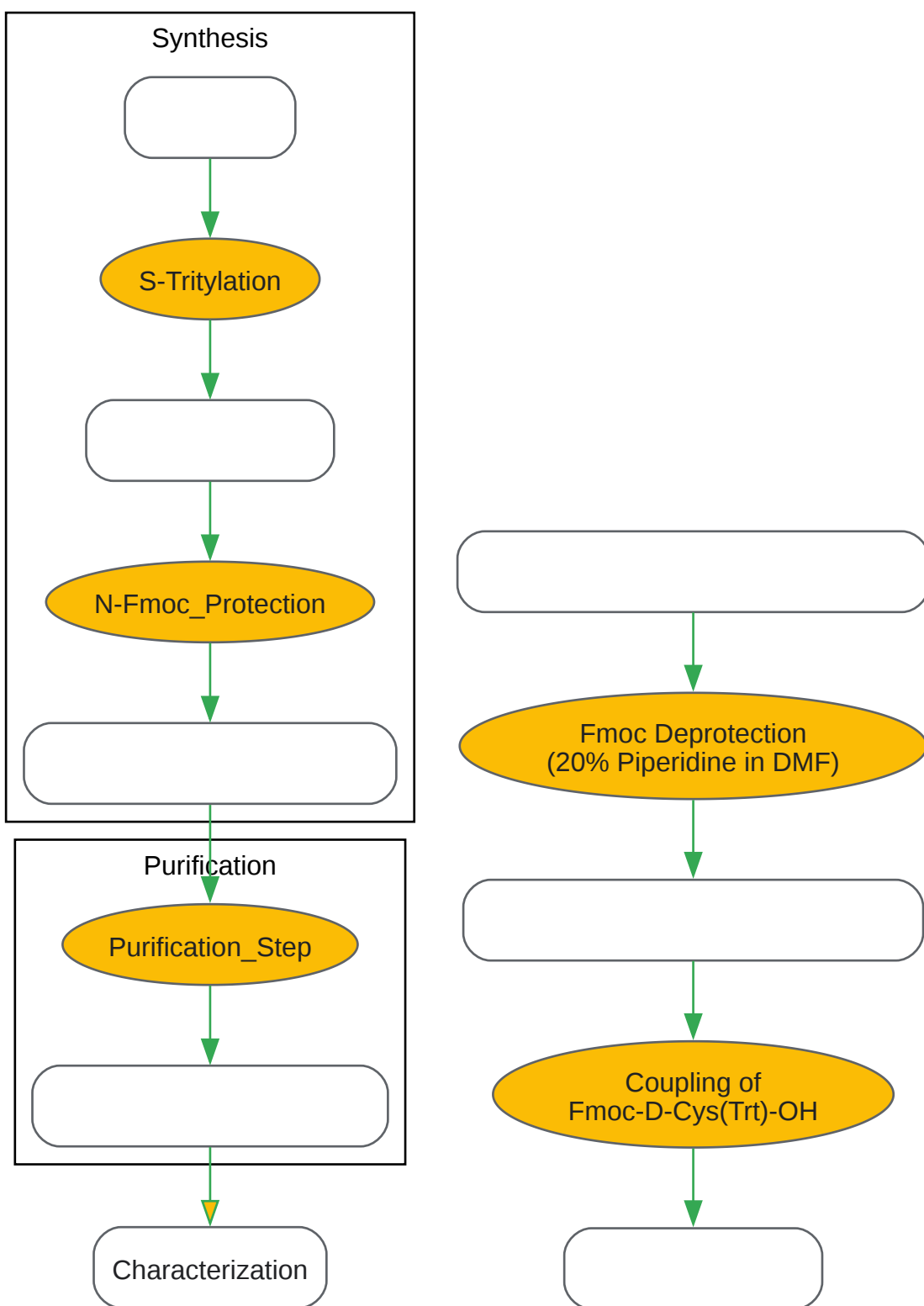
Introduction

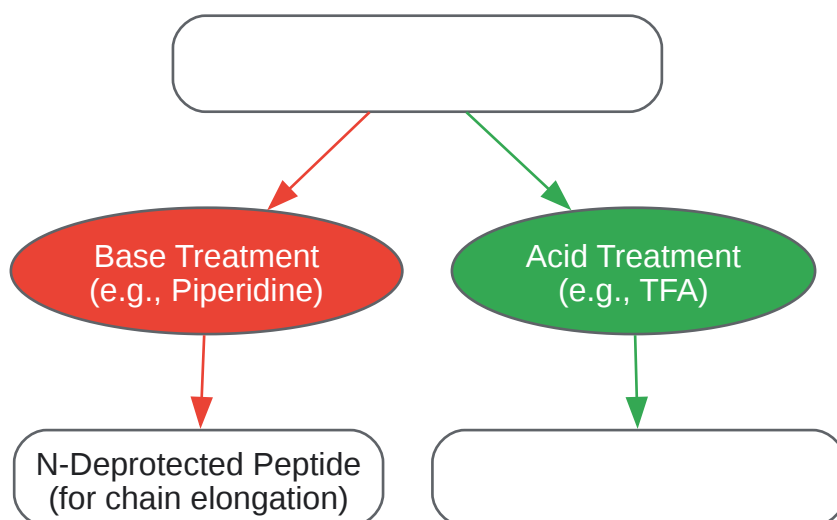
Fmoc-D-Cys(Trt)-OH is an essential amino acid derivative utilized in the synthesis of peptides containing D-cysteine. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α -amino group, which can be cleaved under mild basic conditions, typically with piperidine.[1] The trityl (Trt) group offers robust, acid-labile protection for the thiol side chain of cysteine, preventing unwanted side reactions such as oxidation and disulfide bond formation during peptide elongation.[2] The use of the bulky trityl group also helps to minimize side reactions like the formation of 3-(1-piperidinyl)alanine, which can occur with C-terminal cysteine residues in SPPS.[3] This guide outlines a two-step synthesis process followed by purification to yield high-purity **Fmoc-D-Cys(Trt)-OH**.

Synthesis and Purification Workflow

The overall process for preparing **Fmoc-D-Cys(Trt)-OH** involves the S-tritylation of D-cysteine followed by the N-Fmoc protection of the resulting S-trityl-D-cysteine. The final product is then

purified to meet the high-purity standards required for peptide synthesis.





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